1-(4-Bromophenyl)-4-phenylpiperazine 1-(4-Bromophenyl)-4-phenylpiperazine
Brand Name: Vulcanchem
CAS No.: 14960-90-8
VCID: VC0087229
InChI: InChI=1S/C16H17BrN2/c17-14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2
SMILES: C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)Br
Molecular Formula: C16H17BrN2
Molecular Weight: 317.23

1-(4-Bromophenyl)-4-phenylpiperazine

CAS No.: 14960-90-8

Cat. No.: VC0087229

Molecular Formula: C16H17BrN2

Molecular Weight: 317.23

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-4-phenylpiperazine - 14960-90-8

Specification

CAS No. 14960-90-8
Molecular Formula C16H17BrN2
Molecular Weight 317.23
IUPAC Name 1-(4-bromophenyl)-4-phenylpiperazine
Standard InChI InChI=1S/C16H17BrN2/c17-14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2
Standard InChI Key PBHXYBDLWFAJTL-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)Br

Introduction

Structural and Chemical Properties

Molecular and Physicochemical Characteristics

The compound’s molecular structure features two aromatic rings attached to the piperazine core: a brominated phenyl group and a non-substituted phenyl group. Key properties include:

PropertyValueSource
Molecular FormulaC₁₆H₁₇BrN₂
Molecular Weight317.22 g/mol
CAS Registry Number14960-90-8
InChIKeyPBHXYBDLWFAJTL-UHFFFAOYSA-N
SMILESC1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)Br

The bromine substituent at the para position of the phenyl ring contributes to the molecule’s electron-withdrawing effects, potentially influencing reactivity and binding interactions.

Spectroscopic and Analytical Data

While direct spectroscopic data for 1-(4-Bromophenyl)-4-phenylpiperazine is limited, related piperazine derivatives (e.g., 1-(4-Bromophenyl)piperazine) have been characterized using techniques such as LC–ESI-QTOF-MS and GC–EI-MS . For example, the mono-substituted analog shows:

  • Molecular ion peak: m/z 241.0329 ([M + H]⁺)

  • Key fragment ions: m/z 198 (loss of C₂H₄N), m/z 56 (C₃H₆N⁺) .

These patterns suggest that bromine isotope patterns (e.g., m/z 155/157 for C₆H₄Br⁺) and piperazine ring cleavage are critical for structural elucidation .

Synthesis and Preparation

General Synthesis Strategies

The synthesis of di-substituted piperazines often involves sequential alkylation or arylation reactions. For 1-(4-Bromophenyl)-4-phenylpiperazine, a plausible route might include:

  • Monosubstitution: Introduce the 4-bromophenyl group to piperazine using bromination or coupling reactions.

  • Second Substitution: Introduce the phenyl group at the remaining nitrogen via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Reported Synthesis of Related Compounds

For mono-substituted analogs like 1-(4-Bromophenyl)piperazine, a bromination method using HBr in DMSO has been employed :

ReagentConditionsYield
48% HBrDMSO, 60°C, 2 hours96%
NaOH (4 M)Neutralization, pH 7–8

Research Findings and Pharmacological Relevance

Chemical Reactivity and Applications

Piperazine derivatives are versatile intermediates in medicinal chemistry, often used in drug synthesis to modulate pharmacokinetic profiles. For 1-(4-Bromophenyl)-4-phenylpiperazine, potential applications might include:

  • Cross-coupling reactions: The bromine atom could participate in Suzuki or Buchwald-Hartwig couplings to introduce additional substituents.

  • Prodrug development: The piperazine ring may serve as a linker or solubilizing group in prodrug designs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator